![molecular formula C14H20N2O4 B13627027 2-tert-butyl7-methyl1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate](/img/structure/B13627027.png)
2-tert-butyl7-methyl1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-butyl 7-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate is a chemical compound with a molecular weight of 280.3. This compound is notable for its applications in various fields of research and industry.
Preparation Methods
The synthesis of 2-tert-butyl 7-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate involves several steps. One common method includes the reaction of tert-butylamine with methyl 2-bromoacetate to form an intermediate, which is then cyclized with hydrazine to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2-tert-butyl 7-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl and methyl groups, leading to the formation of various substituted derivatives.
Scientific Research Applications
2-tert-butyl 7-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-tert-butyl 7-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2-tert-butyl 7-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate can be compared with other similar compounds, such as:
- 2-tert-butyl 8-methyl 6-formyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate
- Indole derivatives : These compounds share a similar bicyclic structure and are known for their biological activities .
- Imidazole derivatives : These compounds also exhibit various biological activities and are used in medicinal chemistry .
The uniqueness of 2-tert-butyl 7-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate lies in its specific structure and the diverse range of applications it offers in research and industry.
Properties
Molecular Formula |
C14H20N2O4 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-O-tert-butyl 7-O-methyl 3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-6-5-15-8-10(12(17)19-4)7-11(15)9-16/h7-8H,5-6,9H2,1-4H3 |
InChI Key |
RADQFMPDOLDVLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C=C(C=C2C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


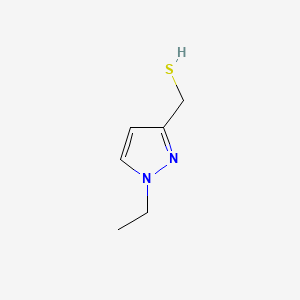



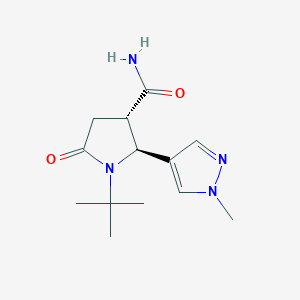

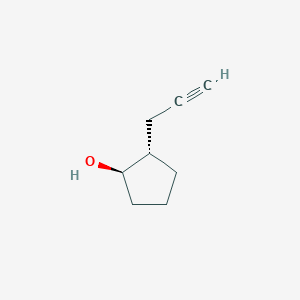
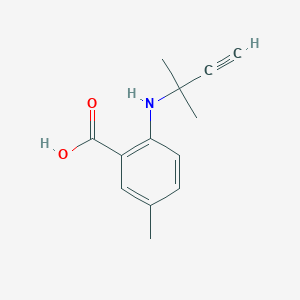

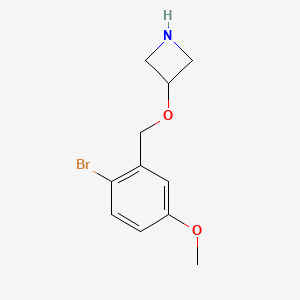


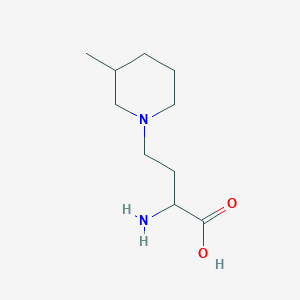
![4-(Dimethylamino)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13627024.png)
